Tert-butyl (2-chloro-6-formylpyridin-4-YL)methylcarbamate
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Overview
Description
Tert-butyl (2-chloro-6-formylpyridin-4-YL)methylcarbamate is a chemical compound with the molecular formula C12H15ClN2O3 and a molecular weight of 270.71 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with a chloro group and a formyl group, as well as a tert-butyl carbamate moiety. It is used in various scientific research applications due to its reactivity and functional groups.
Preparation Methods
The synthesis of Tert-butyl (2-chloro-6-formylpyridin-4-YL)methylcarbamate typically involves the reaction of 2-chloro-6-formylpyridine with tert-butyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, and at a controlled temperature to ensure the formation of the desired product . The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound.
Chemical Reactions Analysis
Tert-butyl (2-chloro-6-formylpyridin-4-YL)methylcarbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl (2-chloro-6-formylpyridin-4-YL)methylcarbamate is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Tert-butyl (2-chloro-6-formylpyridin-4-YL)methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modulation of receptor activity. The chloro group can participate in halogen bonding, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Tert-butyl (2-chloro-6-formylpyridin-4-YL)methylcarbamate can be compared with similar compounds such as:
Tert-butyl (6-bromo-2-chloropyridin-3-YL)methylcarbamate: This compound has a bromo group instead of a formyl group, which affects its reactivity and applications.
2-chloro-4-tert-butylpyridine: This compound lacks the formyl and carbamate groups, making it less versatile in chemical reactions.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical transformations and applications in various fields.
Properties
Molecular Formula |
C12H15ClN2O3 |
---|---|
Molecular Weight |
270.71 g/mol |
IUPAC Name |
tert-butyl N-[(2-chloro-6-formylpyridin-4-yl)methyl]carbamate |
InChI |
InChI=1S/C12H15ClN2O3/c1-12(2,3)18-11(17)14-6-8-4-9(7-16)15-10(13)5-8/h4-5,7H,6H2,1-3H3,(H,14,17) |
InChI Key |
KLVWQSYLBXJQOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=NC(=C1)Cl)C=O |
Origin of Product |
United States |
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